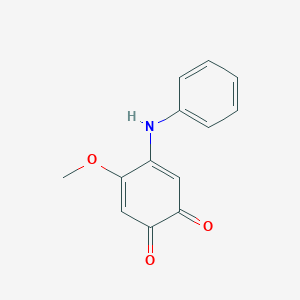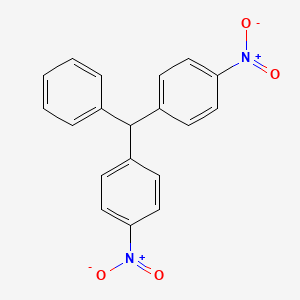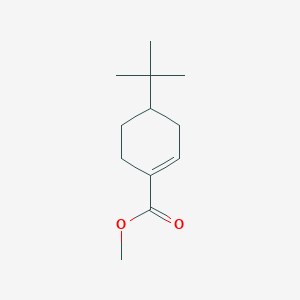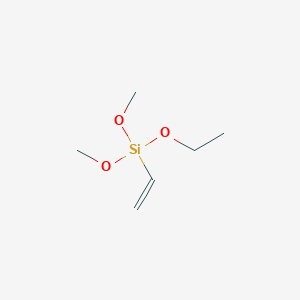![molecular formula C16H21N3O6 B14711606 N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine CAS No. 20807-21-0](/img/structure/B14711606.png)
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is a synthetic tripeptide compound. It is composed of glycine, L-alanine, and L-alanine residues, with a benzyloxycarbonyl group protecting the amino terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine amino group using a benzyloxycarbonyl (Cbz) group. The protected glycine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another L-alanine residue under similar conditions to form the tripeptide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the release of individual amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Hydrogenation with Pd/C or treatment with TFA.
Major Products Formed:
Hydrolysis: Glycine, L-alanine, and L-alanine.
Deprotection: Free amino groups on the peptide chain.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate protein-protein interactions and enzyme-substrate specificity. In medicine, it has potential applications in drug delivery systems and as a building block for therapeutic peptides. Additionally, it is used in the development of peptide-based materials and biomaterials for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage into individual amino acids. These amino acids can then participate in various metabolic pathways and cellular processes. The benzyloxycarbonyl group provides stability to the peptide, preventing premature degradation and allowing for controlled release of the active peptide.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. Similar compounds include other protected peptides such as N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-valine and N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-leucine. These compounds share similar protective groups but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
20807-21-0 |
|---|---|
Molekularformel |
C16H21N3O6 |
Molekulargewicht |
351.35 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-11(2)15(22)23)18-13(20)8-17-16(24)25-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,24)(H,18,20)(H,19,21)(H,22,23)/t10-,11-/m0/s1 |
InChI-Schlüssel |
NBTXEKZBUPKFTC-QWRGUYRKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



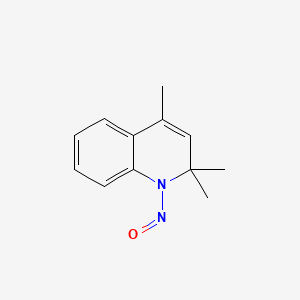

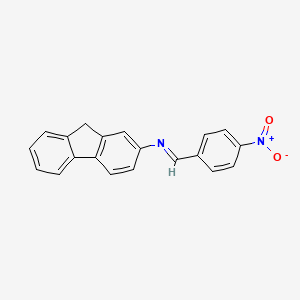
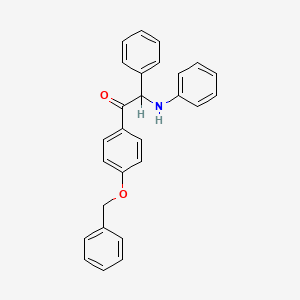
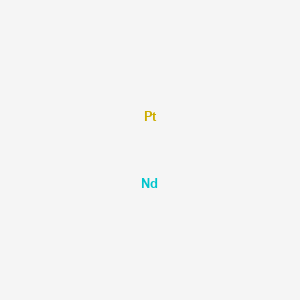
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
